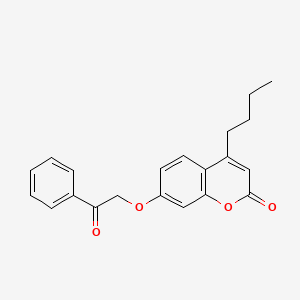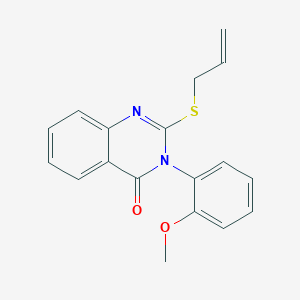![molecular formula C16H24N2O3S B4771184 N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4771184.png)
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide
Descripción general
Descripción
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate several physiological processes, including pain sensation, inflammation, and mood.
Mecanismo De Acción
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide works by inhibiting the activity of FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide increases the levels of endocannabinoids in the brain, which can lead to a reduction in pain sensation, inflammation, and anxiety. N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have potential neuroprotective effects, which may be attributed to its ability to increase the levels of endocannabinoids.
Biochemical and Physiological Effects
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain, which can lead to a reduction in pain sensation, inflammation, and anxiety. N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have potential neuroprotective effects, which may be attributed to its ability to increase the levels of endocannabinoids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has several advantages for lab experiments. It is a potent and selective FAAH inhibitor, which makes it an ideal tool for studying the role of endocannabinoids in physiological processes. N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One limitation of N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide is that it is a synthetic compound, which may limit its translational potential. Additionally, its long-term safety and efficacy have not been fully established.
Direcciones Futuras
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has several potential future directions. One direction is to explore its potential applications in the treatment of neurological disorders, including epilepsy, Parkinson's disease, and multiple sclerosis. Another direction is to optimize its pharmacokinetic properties to improve its translational potential. Additionally, further studies are needed to establish its long-term safety and efficacy.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of endocannabinoids in the brain, which can lead to a reduction in pain sensation, inflammation, and anxiety. N-cyclopropyl-2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have potential applications in the treatment of several neurological disorders, including epilepsy, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethyl-N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-5-15(16(19)17-13-7-8-13)18(22(4,20)21)14-9-6-11(2)12(3)10-14/h6,9-10,13,15H,5,7-8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRIFDKNSLXCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CC1)N(C2=CC(=C(C=C2)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid](/img/structure/B4771103.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4771125.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B4771136.png)

![2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4771143.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4771156.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4771164.png)

![3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4771186.png)
![N-butyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4771194.png)
![2-({4-methyl-5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4771198.png)
![4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4771207.png)
![3-ethyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4771208.png)